Orthonitrophenyl-beta-D-fucopyranoside

Description

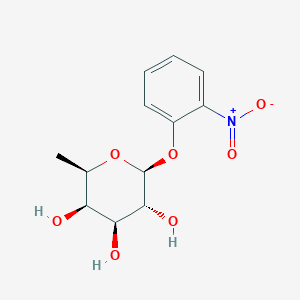

Orthonitrophenyl-beta-D-fucopyranoside (ONPF, CAS 1226-39-7) is a synthetic glycoside derivative featuring a β-D-fucopyranose moiety linked to a para-nitrophenyl (pNP) group via a glycosidic bond. It is a crystalline solid stored at 2–8°C and is primarily used in biochemical studies, particularly as an anti-inducer in lactose repressor (LacI) protein research . Its para-nitro group contributes to chromogenic properties, enabling spectrophotometric detection in enzymatic assays. ONPF’s structure and stability make it a valuable tool for probing allosteric regulation mechanisms in bacterial gene expression .

Structure

2D Structure

Properties

IUPAC Name |

(2R,3R,4S,5R,6S)-2-methyl-6-(2-nitrophenoxy)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO7/c1-6-9(14)10(15)11(16)12(19-6)20-8-5-3-2-4-7(8)13(17)18/h2-6,9-12,14-16H,1H3/t6-,9+,10+,11-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWRPIVXPHLYETN-BVWHHUJWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=CC=CC=C2[N+](=O)[O-])O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=CC=C2[N+](=O)[O-])O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80921729 | |

| Record name | 2-Nitrophenyl 6-deoxyhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80921729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1154-94-5 | |

| Record name | 2-Nitrophenyl 6-deoxy-β-D-galactopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1154-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nitrophenyl-beta-fucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001154945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nitrophenyl 6-deoxyhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80921729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Koenigs-Knorr Glycosylation

The Koenigs-Knorr method, a classical approach for glycoside synthesis, involves activating the anomeric position of D-fucose as a halide (e.g., glycosyl bromide). In one protocol, peracetylated beta-D-fucopyranosyl bromide is reacted with o-nitrophenol in the presence of silver oxide (Ag₂O) or silver carbonate (Ag₂CO₃) as acid scavengers. The reaction proceeds under anhydrous conditions in dichloromethane or acetonitrile, yielding the protected this compound. Subsequent deprotection using sodium methoxide in methanol removes acetyl groups, producing the final compound.

Key Parameters

| Reaction Component | Role | Optimal Conditions |

|---|---|---|

| Peracetylated fucose | Donor | 1.2 equivalents |

| o-Nitrophenol | Acceptor | 1.0 equivalent |

| Ag₂CO₃ | Promoter | 2.5 equivalents |

| Solvent | Medium | Anhydrous CH₂Cl₂ |

| Temperature | Control | 0°C to room temp |

This method achieves yields of 58–65%, with purity dependent on recrystallization.

Trichloroacetimidate Approach

Modern syntheses employ glycosyl trichloroacetimidates for improved stereocontrol. Beta-D-fucopyranosyl trichloroacetimidate, generated by treating peracetylated fucose with trichloroacetonitrile and a base (e.g., DBU), reacts with o-nitrophenol under BF₃·OEt₂ catalysis. The Lewis acid promotes selective beta-glycoside formation by stabilizing oxocarbenium ion intermediates in a ⁴H₃ conformation, as demonstrated by computational conformational energy landscape (CEL) mapping. Deprotection via Zemplén transesterification yields ONPF with >90% anomeric purity.

Enzymatic Synthesis and Substrate Specificity

While chemical methods dominate, enzymatic synthesis using fucosidases or glycosynthases offers an alternative. Beta-fucosidases catalyze the reverse hydrolysis of fucose to o-nitrophenol under high-substrate conditions. A study utilizing Aspergillus niger fucosidase achieved 40% conversion by incubating 50 mM D-fucose and 100 mM o-nitrophenol in 50 mM citrate buffer (pH 5.0) at 37°C for 72 hours. However, enzymatic yields remain lower than chemical methods, limiting industrial applicability.

Purification and Characterization

Crystallization and Chromatography

Crude ONPF is purified via silica gel chromatography (eluent: ethyl acetate/hexane, 7:3 v/v) followed by recrystallization from ethanol/water (4:1). Crystals suitable for X-ray diffraction (as in PDB 1JWL) are grown using vapor diffusion with 25% PEG 3350 and 0.1 M Tris-HCl (pH 8.5).

Spectroscopic Validation

-

¹H NMR (D₂O, 400 MHz): δ 8.21 (dd, J = 8.2 Hz, 1H, ArH), 7.65–7.58 (m, 2H, ArH), 5.32 (d, J = 3.6 Hz, 1H, H-1), 4.15 (m, 1H, H-5), 3.85–3.70 (m, 3H, H-2, H-3, H-4).

-

HRMS : m/z calc. for C₁₂H₁₅NO₇ [M+H]⁺ 285.0851, found 285.0849.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Anomeric Purity | Scalability | Cost |

|---|---|---|---|---|

| Koenigs-Knorr | 58–65 | 85–90% | Moderate | Low |

| Trichloroacetimidate | 72–78 | >95% | High | Medium |

| Enzymatic | 35–40 | >99% | Low | High |

The trichloroacetimidate method balances yield and stereoselectivity, making it preferable for research-scale production.

Challenges in Large-Scale Production

Anomeric Control

Maintaining beta-configuration during scale-up remains challenging due to competing SN1/SN2 mechanisms. Computational studies show that oxocarbenium ions adopt ⁴H₃ or ³H₄ conformations under different conditions, influencing nucleophile attack trajectories. Additives like DTBMP (2,6-di-tert-butyl-4-methylpyridine) suppress side reactions by scavenging free protons.

Chemical Reactions Analysis

ORTHONITROPHENYL-BETA-D-FUCOPYRANOSIDE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

ORTHONITROPHENYL-BETA-D-FUCOPYRANOSIDE has several scientific research applications. In chemistry, it is used as a substrate to study the activity of glycosidases, enzymes that hydrolyze glycosidic bonds. In biology and medicine, it is used to investigate the role of fucosidases in various diseases, including cancer and inflammation. Additionally, it has applications in industrial research, such as improving product quality and efficiency in manufacturing processes.

Mechanism of Action

The mechanism of action of ORTHONITROPHENYL-BETA-D-FUCOPYRANOSIDE involves its interaction with specific molecular targets, such as the lactose operon repressor in Escherichia coli. This interaction can inhibit the activity of the repressor, leading to changes in gene expression and metabolic pathways. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers and Anomers

- 4-Nitrophenyl-alpha-L-fucopyranoside (CAS 10231-84-2) Key Difference: Alpha-L anomeric configuration (vs. ONPF’s β-D configuration). Impact: The alpha-L configuration renders this compound inactive against LacI, highlighting the specificity of β-D-fucopyranosides in binding to bacterial repressors. The isomeric SMILES (C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)OC2=CC=C(C=C2)[N+](=O)[O-])O)O)O) confirms its stereochemical distinction .

- o-Nitrophenyl-beta-D-galactopyranoside (ONPG, CAS 369-07-3) Key Difference: Galactopyranose core (vs. fucopyranose) and ortho-nitro group position. Impact: ONPG is a widely used chromogenic substrate for β-galactosidase, with absorbance at 420 nm upon hydrolysis. The ortho-nitro group reduces steric hindrance, enhancing enzymatic cleavage efficiency compared to ONPF’s para-nitro group .

Functionalized Derivatives

- (4'-Nitrophenyl)-2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside (CAS 13089-27-5) Key Difference: Deoxyglucose backbone with acetyl protections and a 2-acetamido group. Impact: The acetyl groups enhance solubility in organic solvents, making this compound a precursor in glycoconjugate synthesis. Unlike ONPF, it lacks fucose’s 6-deoxy modification, altering its interactions with lectins and enzymes .

- Phenyl 2-O-benzyl-3,4-di-O-acetyl-1-thio-β-L-fucopyranoside () Key Difference: Benzyl and acetyl protecting groups, thio-glycosidic bond. Impact: The thio-glycoside increases stability under acidic conditions, enabling its use as a glycosyl donor in oligosaccharide synthesis. This contrasts with ONPF’s application in biochemical assays .

Chromogenic Substrates in Enzyme Assays

Biological Activity

Orthonitrophenyl-beta-D-fucopyranoside (ONP-Fuc) is a synthetic phenolic glycoside that serves as a substrate for fucosidase enzymes, which hydrolyze glycosidic bonds involving fucose. This compound has garnered attention in biochemical research due to its unique properties and applications in studying enzyme kinetics, metabolic pathways, and potential therapeutic targets.

- Chemical Formula : C₁₂H₁₅N₀₇

- Molecular Weight : 285.25 g/mol

- Structure : ONP-Fuc features an ortho-nitrophenyl group attached to a beta-D-fucopyranoside moiety, which is critical for its interaction with fucosidases.

ONP-Fuc acts primarily as a chromogenic substrate for fucosidases. Upon hydrolysis by these enzymes, it releases 4-nitrophenol, which can be quantitatively measured using spectrophotometric methods. This property allows researchers to assess the activity of fucosidases in various biological samples, including cell lysates and tissues.

Enzyme Activity Measurement

ONP-Fuc is widely used in biochemical assays to measure fucosidase activity. The release of 4-nitrophenol provides a colorimetric readout that correlates with enzyme activity, making it an essential tool in enzymology and metabolic studies.

Research Applications

- Glycosidase Studies : ONP-Fuc is employed to investigate the specificity and kinetics of fucosidases. This research contributes to understanding glycoprotein metabolism and the role of fucose in biological processes such as cell signaling and adhesion.

- Disease Mechanisms : Studies have explored the role of fucosidases in diseases like cancer and inflammation, where altered fucose metabolism may contribute to pathophysiology.

- Therapeutic Target Identification : Research has focused on identifying potential drug targets related to fucosidase activity, particularly in pathogenic bacteria such as Shigella flexneri. The enzymatic pathways involving ONP-Fuc could lead to novel therapeutic strategies against infections .

Case Studies

- Fucosidase Activity in Cancer Research : A study utilized ONP-Fuc to assess fucosidase levels in cancer cell lines, revealing significant differences in enzyme activity that correlated with tumor aggressiveness. This suggests that fucosidase profiling could serve as a biomarker for cancer diagnosis or prognosis.

- Glycosylation Patterns in Inflammation : Another investigation employed ONP-Fuc to analyze glycosylation changes in inflammatory conditions. The findings indicated that altered fucosylation patterns might influence immune responses, highlighting the compound's relevance in immunology .

Comparative Analysis with Similar Compounds

The following table summarizes the distinctions between ONP-Fuc and other nitrophenyl glycosides:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| This compound | Ortho-nitrophenyl group | Specificity for fucosidases |

| p-Nitrophenyl-beta-D-galactopyranoside | Para-nitrophenyl group | Substrate for galactosidases |

| Orthonitrophenyl-beta-D-glucopyranoside | Ortho-nitrophenyl structure | Substrate for glucosidases |

| p-Nitrophenyl-alpha-L-fucopyranoside | Alpha configuration of fucose | Different stereochemistry affecting enzyme activity |

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing orthonitrophenyl-beta-D-fucopyranoside, and how can purity be validated?

- Methodological Answer : Synthesis typically involves glycosylation of activated fucose derivatives with ortho-nitrophenol. Key steps include:

- Protection/Deprotection : Use acetyl or benzyl groups to protect hydroxyl groups during synthesis, followed by deprotection under mild acidic/basic conditions .

- Activation : Employ trichloroacetimidate or thioglycoside donors for efficient coupling .

- Purification : High-performance liquid chromatography (HPLC) with UV detection (λ = 400–420 nm) is recommended due to the chromogenic nitrophenyl group .

- Validation : Confirm purity via H/C NMR and mass spectrometry. Purity >95% is essential for enzymatic assays .

Q. How is this compound utilized in enzyme activity assays?

- Methodological Answer : The compound serves as a chromogenic substrate for α-L-fucosidases. Hydrolysis releases yellow ortho-nitrophenol, measurable spectrophotometrically (λ = 405–420 nm). Key considerations:

- Kinetic Assays : Use 1–5 mM substrate in pH 5–6 buffers (e.g., citrate-phosphate). Monitor initial reaction rates to calculate and .

- Interference Mitigation : Pre-incubate samples with inhibitors (e.g., 1-deoxyfuconojirimycin) to confirm enzyme specificity .

Advanced Research Questions

Q. How can researchers resolve contradictory kinetic data when using this compound in enzyme studies?

- Methodological Answer : Contradictions may arise from:

- Substrate Solubility : Low aqueous solubility can lead to underestimation of activity. Add co-solvents (e.g., 5% DMSO) while ensuring enzyme compatibility .

- Non-Specific Hydrolysis : Include negative controls (e.g., heat-inactivated enzymes) and validate with orthogonal methods like TLC or fluorogenic substrates .

- Data Normalization : Express activity as units/mg protein, quantified via Bradford assay, to account for sample variability .

Q. What strategies enhance the stability of this compound in long-term enzymatic assays?

- Methodological Answer :

- Storage : Lyophilize the compound and store at –20°C in desiccated conditions to prevent hydrolysis .

- Buffer Additives : Include 0.01% sodium azide to inhibit microbial growth. Avoid light exposure by wrapping reaction tubes in foil .

- Real-Time Monitoring : Use stopped-flow spectrophotometry to capture rapid kinetics before substrate degradation occurs .

Experimental Design & Data Analysis

Q. How to design a study comparing this compound with other fucosidase substrates (e.g., 4-nitrophenyl derivatives)?

- Methodological Answer :

- Comparative Kinetics : Test substrates at identical concentrations (1–10 mM) under standardized pH/temperature conditions. Calculate catalytic efficiency () for each .

- Structural Analysis : Use molecular docking to assess substrate-enzyme interactions, correlating with experimental values .

- Statistical Validation : Apply ANOVA or Tukey’s test to confirm significant differences in activity between substrates .

Q. What computational tools are suitable for predicting the enzymatic hydrolysis mechanism of this compound?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate substrate binding in fucosidase active sites using GROMACS or AMBER. Focus on transition-state stabilization .

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Model bond cleavage steps to identify rate-limiting barriers .

- Data Integration : Cross-validate computational results with experimental kinetics (e.g., Arrhenius plots) .

Key Considerations for Reproducibility

- Documentation : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

- Negative Controls : Always include substrate-only and enzyme-only controls to exclude non-specific signals .

- Open Science : Deposit synthetic protocols in repositories like Zenodo, citing DOI in publications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.